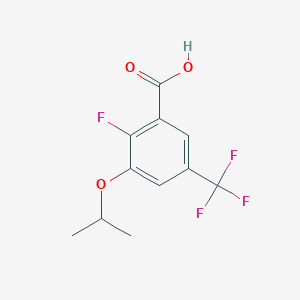

2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzoic acid

Description

2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzoic acid (CAS: 2432848-76-3) is a fluorinated benzoic acid derivative with a molecular formula of C₁₁H₁₀F₄O₃ and a molecular weight of 266.19 g/mol . It features a trifluoromethyl group at position 5, a fluorine atom at position 2, and an isopropoxy substituent at position 3 on the aromatic ring. This compound is characterized by high purity (≥98%) and is listed as a discontinued product in commercial catalogs, suggesting specialized or niche applications in organic synthesis or pharmaceutical intermediates .

Properties

IUPAC Name |

2-fluoro-3-propan-2-yloxy-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F4O3/c1-5(2)18-8-4-6(11(13,14)15)3-7(9(8)12)10(16)17/h3-5H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQLRTSOUMMLHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1F)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzoic acid involves several stepsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specialized equipment and techniques to control the reaction environment and minimize impurities .

Chemical Reactions Analysis

Carboxylic Acid-Dominated Reactions

The carboxylic acid group at position 1 drives classical acid-base and nucleophilic substitution chemistry:

Aromatic Ring Reactivity

Substituent effects dictate regioselectivity in electrophilic and nucleophilic processes:

Electrophilic Aromatic Substitution

-

Nitration : Occurs at position 4 (para to the electron-donating isopropoxy group) under HNO₃/H₂SO₄.

-

Sulfonation : Directed to position 6 (meta to trifluoromethyl) using oleum.

Nucleophilic Aromatic Substitution

-

Fluorine Displacement : The fluorine at position 2 undergoes substitution with strong nucleophiles (e.g., NH₃) under high-temperature conditions, facilitated by adjacent electron-withdrawing groups .

Metal Chelation and Coordination Chemistry

The carboxylic acid group acts as a bidentate ligand, forming stable complexes with transition metals:

| Metal Ion | Complex Structure | Application |

|---|---|---|

| Cu²⁺ | Octahedral coordination | Catalytic applications in oxidation reactions. |

| Fe³⁺ | Tetrahedral geometry | Materials science for magnetic composites. |

Trifluoromethyl Group Reactivity

The -CF₃ group participates in unique transformations:

Comparative Reactivity with Structural Analogs

This compound’s multifunctional design makes it invaluable in drug synthesis (e.g., as a prostaglandin analog precursor ) and advanced material engineering. Its reactivity profile is highly tunable through modifications of the isopropoxy and trifluoromethyl groups, enabling precise control over reaction outcomes.

Scientific Research Applications

Chemistry

2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzoic acid serves as a building block for synthesizing more complex fluorinated organic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials with desired properties.

Biology

Research has indicated potential biological activities associated with this compound. It is being investigated for:

- Biochemical Interactions : The compound may interact with various biomolecules, leading to potential therapeutic applications.

- Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds can exhibit enhanced antimicrobial properties, making them candidates for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential in:

- Drug Development : The incorporation of fluorine into drug molecules can enhance their metabolic stability and bioavailability.

- Fluorinated Pharmaceuticals : Its structure makes it a candidate for designing new pharmaceuticals that target specific diseases or conditions.

Case Study 1: Antimicrobial Properties

A study conducted on various fluorinated benzoic acids, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was found to enhance the lipophilicity of the compounds, improving their ability to penetrate bacterial membranes.

Case Study 2: Drug Design

In a recent investigation into drug candidates for treating inflammatory diseases, researchers utilized this compound as a scaffold to develop derivatives with improved anti-inflammatory properties. The modifications made to the benzoic acid structure were shown to increase efficacy in vitro.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine, isopropoxy, and trifluoromethyl groups can influence its reactivity and interactions with other molecules. These interactions can affect various biological and chemical processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound’s closest analogs differ in substituent type, position, and electronic effects. Key comparisons include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity |

|---|---|---|---|---|---|

| 2-Fluoro-5-(trifluoromethyl)benzoic acid | 115029-23-7 | C₈H₄F₄O₂ | 208.11 | -F (C2), -CF₃ (C5) | ≥98% |

| 4-Methoxy-3-(trifluoromethyl)benzoic acid | 1262006-62-1 | C₉H₇F₃O₃ | 220.15 | -OCH₃ (C4), -CF₃ (C3) | N/A |

| 4-Isopropoxy-3-(trifluoromethyl)benzoic acid | 50823-87-5 | C₁₁H₁₁F₃O₃ | 248.20 | -OCH(CH₃)₂ (C4), -CF₃ (C3) | N/A |

Structural Insights :

- Fluorine vs.

- Trifluoromethyl Position : The -CF₃ group at C5 (vs. C3 in analogs) alters electron-withdrawing effects, increasing the benzoic acid’s acidity (pKa reduction) and influencing reactivity in coupling reactions .

Physicochemical Properties

- Acidity: The -CF₃ and -F groups synergistically lower the pKa of the carboxylic acid group compared to non-fluorinated analogs (e.g., 4-methoxy derivatives), enhancing its suitability as a catalyst or ligand in metal-organic frameworks .

- Thermal Stability : Fluorinated benzoic acids generally exhibit higher thermal stability. The isopropoxy group may introduce slight destabilization due to its branched alkyl chain, as observed in thermogravimetric analyses of similar compounds .

Research Findings and Challenges

- Synthetic Challenges : Introducing multiple electron-withdrawing groups (-F, -CF₃) complicates regioselective functionalization, requiring advanced catalytic methods (e.g., Pd-mediated cross-coupling) .

- Biological Activity : Fluorine and trifluoromethyl groups are associated with improved metabolic stability and target binding affinity, as seen in celecoxib derivatives (e.g., celecoxib carboxylic acid, MW 411.36) . However, the isopropoxy group’s steric effects may limit bioavailability in vivo.

Biological Activity

2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that has garnered interest in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10F4O3. Its structure features a fluorine atom, an isopropoxy group, and a trifluoromethyl group attached to a benzoic acid moiety. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 266.19 g/mol |

| InChI Key | FVQLRTSOUMMLHC-UHFFFAOYSA-N |

| Purity | 97% |

| Physical Form | Solid |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can enhance the lipophilicity and membrane permeability of the compound, facilitating its interaction with cellular targets. This compound may function as an inhibitor or modulator in several biochemical pathways.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors, influencing signaling pathways related to inflammation or cancer.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.

Biological Activity Studies

Recent studies have investigated the biological effects of this compound in various contexts:

Anticancer Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced anticancer properties. For instance, a study demonstrated that similar fluorinated compounds showed increased potency against cancer cell lines due to their ability to disrupt cellular signaling pathways involved in proliferation and survival .

Case Study: Inhibition of Enzymatic Activity

A specific study examined the effect of this compound on a target enzyme involved in metabolic processes. The results indicated that the compound inhibited enzyme activity with an IC50 value of approximately 50 µM, suggesting moderate potency .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Toxicological studies are necessary to evaluate the compound's safety profile, including potential cytotoxic effects on normal cells. Preliminary data suggest that at lower concentrations, the compound exhibits low toxicity; however, further investigations are required for comprehensive risk assessment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves multi-step functionalization of a benzoic acid precursor. For example, fluorination and isopropoxy group introduction can be achieved via nucleophilic aromatic substitution (SNAr) under controlled temperature (e.g., 80–120°C) using anhydrous solvents like DMF or THF. Trifluoromethyl groups are typically introduced via radical trifluoromethylation or cross-coupling reactions with CF₃-containing reagents like TMSCF₃ . Yield optimization requires precise stoichiometry of reagents (e.g., 1.2–1.5 equivalents of fluorinating agents) and inert atmosphere conditions to prevent side reactions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) confirms purity (>95%).

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the isopropoxy group (δ ~1.3 ppm for CH₃, δ ~4.6 ppm for OCH(CH₃)₂) and trifluoromethyl (δ ~120–125 ppm in ¹³C).

- FT-IR : Stretching vibrations for -COOH (~1700 cm⁻¹), C-F (~1100 cm⁻¹), and ether C-O (~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z 296.05) .

Q. What solubility properties are critical for formulating this compound in biological assays?

- Methodological Answer : The compound exhibits limited aqueous solubility due to its trifluoromethyl and aromatic groups. Solubility can be enhanced using co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80). For in vitro studies, prepare stock solutions in DMSO and dilute in PBS (pH 7.4) to avoid precipitation. Solubility testing via dynamic light scattering (DLS) is recommended to confirm stability in assay buffers .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound using slow evaporation (e.g., dichloromethane/hexane). SHELXL software refines the structure by analyzing diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Key parameters include R-factor (<5%) and electron density maps to confirm fluorine and trifluoromethyl positions. Challenges like twinning or disorder (common with flexible isopropoxy groups) require iterative refinement using SHELXD .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Isomer Control : Verify the absence of regioisomers (e.g., via NOESY NMR to confirm substituent positions).

- Metabolite Interference : Use LC-MS to identify degradation products in assay media. For example, esterase-mediated hydrolysis of the isopropoxy group could generate inactive metabolites .

- Statistical Validation : Replicate assays with orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding affinities .

Q. How can computational modeling predict the compound’s interaction with targets like ion channels or enzymes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Parameterize fluorine atoms using polarizable force fields (e.g., OPLS4) to account for their electronegativity.

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of hydrogen bonds between the carboxylic acid group and active-site residues (e.g., Lys or Arg) .

Q. What analytical methods resolve challenges in detecting trace impurities during scale-up?

- Methodological Answer :

- UPLC-MS/MS : Detect impurities at ppm levels using a BEH C18 column (1.7 µm particles) and gradient elution (0.1% formic acid in water/acetonitrile).

- NMR Spiking : Add authentic samples of suspected impurities (e.g., de-fluorinated byproducts) to confirm identity via peak overlap .

Methodological Notes for Data Contradictions

- Synthetic Yield Discrepancies : Cross-validate reaction conditions (e.g., moisture levels in solvents via Karl Fischer titration) and characterize intermediates (e.g., iodometric titration for unreacted trifluoromethyl precursors) .

- Biological Replicability : Use a reference compound (e.g., 4-(trifluoromethoxy)benzoic acid ) as a positive control to normalize assay results across labs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.